1,2-Didehydrocrinan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5246-52-6 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |
InChI |
InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2 |
InChI Key |
RPAORVSEYNOMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |
Origin of Product |
United States |
Chemical Profile of 1,2 Didehydrocrinan 3 Ol
Chemical Structure and Stereochemistry
1,2-Didehydrocrinan-3-ol is a crinine-type alkaloid with the molecular formula C₁₆H₁₇NO₃. nih.govepa.gov Its structure is characterized by a double bond between the C1 and C2 positions of the crinane skeleton and a hydroxyl group at the C3 position. The stereochemistry of this compound is a critical aspect of its chemical identity, with different stereoisomers being possible. For instance, the naturally occurring (+)-vittatine is specifically the (3S,4aS,5R,11bR) stereoisomer. echemi.com
Physicochemical Properties
The physicochemical properties of this compound have been determined through various analytical methods. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₇NO₃ |
| Molecular Weight | 271.31 g/mol |
| Exact Mass | 271.12084340 Da |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 41.9 Ų |
Table 1: Physicochemical Properties of this compound nih.gov
Biosynthesis of 1,2 Didehydrocrinan 3 Ol
General Biosynthetic Pathways Leading to Amaryllidaceae Alkaloids
The biosynthesis of all Amaryllidaceae alkaloids (AAs) begins with the aromatic amino acids L-phenylalanine and L-tyrosine. mdpi.comuqtr.ca Through a series of enzymatic steps, these primary metabolites are converted into two key precursors: 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), which arises from L-phenylalanine via the phenylpropanoid pathway, and tyramine (B21549), which is formed by the decarboxylation of L-tyrosine, a reaction catalyzed by tyrosine decarboxylase (TYDC). mdpi.comoup.com
The defining step in AA biosynthesis is the condensation of these two precursors. mdpi.comoup.com Tyramine and 3,4-DHBA are joined to form a Schiff base, which is then reduced to yield norbelladine (B1215549), the universal precursor for the vast majority of Amaryllidaceae alkaloids. mdpi.comnih.gov This reaction is catalyzed by enzymes such as norbelladine synthase (NBS) and/or noroxomaritidine/norcraugsodine reductase (NR). mdpi.comresearchgate.net
Table 1: Key Precursors in Amaryllidaceae Alkaloid Biosynthesis
| Precursor Name | Origin | Role |
|---|---|---|
| L-Phenylalanine | Primary Metabolism | Source of the C6-C1 benzaldehyde (B42025) unit |
| L-Tyrosine | Primary Metabolism | Source of the C6-C2 amine unit |
| 3,4-Dihydroxybenzaldehyde (3,4-DHBA) | Phenylpropanoid Pathway | Condensation partner (aldehyde) |
| Tyramine | Decarboxylation of Tyrosine | Condensation partner (amine) |
This table summarizes the foundational molecules that initiate the complex biosynthetic pathway of Amaryllidaceae alkaloids.
Proposed Biosynthetic Route to the Crinane Skeleton from Common Precursors
Following its formation, norbelladine undergoes a crucial O-methylation at the 4'-position of the catechol ring, a reaction catalyzed by the enzyme norbelladine 4′-O-methyltransferase (N4OMT), to produce 4′-O-methylnorbelladine. rsc.orgnih.govnih.gov This intermediate is a pivotal branch point in the pathway, serving as the substrate for intramolecular oxidative phenol (B47542) coupling reactions that generate the diverse core skeletons of the different AA types. rsc.orgnih.gov
The formation of the crinane skeleton is achieved through a specific para-para' C-C bond formation between the two phenolic rings of 4′-O-methylnorbelladine. mdpi.comnih.gov This key cyclization step is catalyzed by a specific type of cytochrome P450 enzyme, identified as CYP96T1. mdpi.comsemanticscholar.org The enzymatic reaction yields an enantiomeric mixture of noroxomaritidine, the foundational tricyclic structure of the crinane- and haemanthamine-type alkaloids. mdpi.comsemanticscholar.org The specific stereochemistry of the noroxomaritidine intermediate dictates which alkaloid series will be subsequently formed. semanticscholar.org
Key Enzymatic Transformations and Intermediates in 1,2-Didehydrocrinan-3-ol Formation
The biosynthesis of this compound (crinine) from the crinane skeleton involves a series of further enzymatic modifications. mdpi.com The pathway proceeds from the noroxomaritidine intermediate generated by the CYP96T1-catalyzed para-para' coupling. mdpi.comsemanticscholar.org
Subsequent steps involve a complex network of oxidations, reductions, and hydroxylations to achieve the final structure. mdpi.com A key transformation is the reduction of a ketone group on the cyclohexadienone ring of an intermediate like noroxomaritidine or oxocrinine. researchgate.netmdpi.com This reduction, likely performed by a reductase enzyme, establishes the hydroxyl group at the C-3 position. researchgate.net The formation of the 1,2-double bond is another critical step, yielding the "didehydro" feature of the final molecule. The precise sequence and the full suite of enzymes for these late-stage transformations are still under investigation, but the core pathway is defined by the initial phenol coupling and subsequent reductive modifications. mdpi.comresearchgate.net
Table 2: Key Intermediates and Enzymes in the
| Intermediate/Enzyme | Class/Type | Role in Pathway | Citation |
|---|---|---|---|
| Norbelladine | Alkaloid Precursor | First common intermediate, formed from tyramine and 3,4-DHBA. | mdpi.com |
| Norbelladine 4′-O-methyltransferase (N4OMT) | Methyltransferase | Catalyzes the methylation of norbelladine to 4′-O-methylnorbelladine. | rsc.orgnih.gov |
| 4′-O-methylnorbelladine | Methylated Intermediate | Substrate for oxidative coupling, a key branch point. | nih.govnih.gov |
| Cytochrome P450 (CYP96T1) | Oxidoreductase | Catalyzes the crucial para-para' phenol coupling to form the crinane skeleton. | mdpi.comsemanticscholar.org |
| Noroxomaritidine | Tricyclic Intermediate | The first intermediate possessing the core crinane/haemanthamine (B1211331) ring system. | mdpi.comsemanticscholar.org |
This table outlines the progression from the universal Amaryllidaceae alkaloid precursor to the specific crinane skeleton and the enzymes that facilitate these transformations.
Impact of in vitro Culture Conditions and Biotechnological Interventions on Alkaloid Biosynthesis
The low yield of alkaloids from field-grown plants and the endangered status of some Amaryllidaceae species have driven research into biotechnological production methods. oup.comnih.gov Plant in vitro culture systems offer a promising alternative for the sustainable production of these valuable compounds. nih.govmdpi.com
The production of AAs, including crinine (B1220781), has been demonstrated in various in vitro systems, such as callus (undifferentiated tissue) and organ cultures (e.g., bulblets, shoots). nih.govacs.org The success of these cultures and the quantity of alkaloids produced are highly dependent on factors like the plant species, the tissue type used as the initial explant, and the composition of the culture medium. nih.govacs.org For instance, in cultures of Crinum moorei, crinine was identified in both the propagated bulblets and the surrounding culture medium. acs.org
Furthermore, alkaloid biosynthesis in these cultures can be significantly enhanced through the application of elicitors—signaling molecules that trigger defense responses in plants, often leading to increased production of specialized metabolites. nih.gov Common elicitors like methyl jasmonate, salicylic (B10762653) acid, and fungal cell wall components have been shown to boost AA accumulation in various Amaryllidaceae cultures. nih.govresearchgate.netnih.govijat-aatsea.com For example, methyl jasmonate treatment increased the production of galanthamine (B1674398) and related alkaloids in Narcissus confusus shoot cultures. nih.gov Manipulating culture conditions, such as light exposure and the addition of activated charcoal, has also been found to influence the levels of specific alkaloids produced in Crinum moorei cultures. acs.orgnih.gov
Table 3: Examples of Biotechnological Interventions on Amaryllidaceae Alkaloid Production
| Intervention | Plant/Culture System | Observed Effect | Citation |
|---|---|---|---|
| Methyl Jasmonate | Narcissus confusus shoot-clumps | Promoted release and accumulation of galanthamine and related alkaloids. | nih.gov |
| Methyl Jasmonate | Leucojum aestivum shoot cultures | Enhanced galanthamine production. | guildhe.ac.uk |
| Fungal Elicitors | Narcissus tazetta callus cultures | Enhanced total intracellular alkaloid production. | ijat-aatsea.com |
| Activated Charcoal | Crinum moorei bulblet cultures | Increased levels of crinine, lycorine (B1675740), and other alkaloids. | acs.org |
This table provides examples of how in vitro culture conditions and elicitation strategies can be used to manipulate and enhance the production of valuable Amaryllidaceae alkaloids.
Synthetic Methodologies for 1,2 Didehydrocrinan 3 Ol
Historical Evolution of Crinane Alkaloid Synthesis
The journey to synthesize crinane alkaloids, the structural family to which 1,2-Didehydrocrinan-3-ol belongs, is a story that mirrors the advancement of organic chemistry itself. nih.gov Early efforts in this field laid the groundwork for the complex molecular architecture that characterizes these natural products.
A pivotal moment in this journey was the first total synthesis of a crinine (B1220781) alkaloid, specifically (±)-crinine, reported by Muxfeldt in 1966. nih.gov This landmark achievement began with a β-keto-ester which, through a series of reactions including nitrosation, reduction, and acetylation, was converted into an acetamide (B32628) intermediate. A subsequent Michael addition to methyl vinyl ketone and a series of cyclization and decarboxylation steps afforded a key intermediate, demonstrating a viable, albeit lengthy, pathway to the crinane core. nih.gov
Following Muxfeldt's pioneering work, Whitlock described another synthesis of (±)-crinine in 1967. nih.gov This route involved the reaction of an α-arylated β-chloroenone with aziridine, which, after treatment with sodium iodide, yielded a hexahydroindole containing the crucial quaternary carbon atom. nih.gov In the early 1970s, Stevens developed a synthesis for (±)-elwesine, a related alkaloid, which also provided a C3a-arylated perhydroindole intermediate, a common precursor for the final Pictet-Spengler cyclization to form the crinane ring system. nih.gov
These early syntheses, while foundational, often resulted in racemic mixtures and highlighted the significant challenge of controlling stereochemistry. The more than six-decade history of crinine synthesis showcases a continuous evolution of research priorities and techniques, moving from initial framework construction to more refined and efficient asymmetric approaches. mdpi.com
Bioinspired Synthetic Approaches to this compound and Related Analogues
The biosynthesis of crinine-type alkaloids in plants has served as a significant source of inspiration for the development of synthetic strategies. rsc.org Chemists have sought to mimic nature's efficiency by designing laboratory syntheses that follow proposed biosynthetic pathways. A key biosynthetic step is the intramolecular phenolic oxidative coupling of O-methylnorbelladine, which can be prepared from L-phenylalanine and L-tyrosine. rsc.org This biomimetic approach allows for the construction of the core structure in a manner that reflects its natural formation.
One notable bioinspired strategy mimics the enzymatic reduction of racemic oxocrinines. rsc.org Some Amaryllidaceae species are known to produce two similar alkaloids with enantiomeric skeletons, suggesting a stereodivergent resolution process in nature. rsc.org Inspired by this, researchers have developed synthetic methods that utilize chiral catalysts to perform asymmetric reductions on racemic starting materials, yielding different stereoisomers of crinine-type alkaloids. nih.govrsc.org
Another biomimetic approach involves a ring-switch from a different alkaloid precursor. For instance, the total synthesis of the lycorenine-type alkaloid (±)-clivonine was achieved through a biomimetic ring-switch from a lycorine-type progenitor, providing experimental support for biogenetic hypotheses first proposed by Barton. acs.org Similarly, the synthesis of gracilamine, another Amaryllidaceae alkaloid, has been accomplished via a biomimetic intramolecular azomethine ylide cycloaddition reaction. acs.orgnih.gov These strategies highlight the power of drawing inspiration from biosynthetic pathways to devise novel and efficient synthetic routes.
Enantioselective and Diastereoselective Synthetic Strategies for this compound
The selective synthesis of a single enantiomer of this compound is a critical challenge due to the distinct biological activities often exhibited by different stereoisomers. Asymmetric induction, the preferential formation of one enantiomer or diastereoisomer, is therefore a key focus in modern synthetic efforts. wikipedia.org
A significant breakthrough in this area has been the use of iridium-catalyzed asymmetric hydrogenation of racemic cycloenones. nih.govrsc.org This method allows for a stereodivergent resolution, where different enantiomers of the catalyst produce different stereoisomers of the product with high enantioselectivity. nih.gov This strategy has been successfully employed to synthesize a range of crinine-type alkaloids, including (-)-crinine (this compound). nih.govrsc.orgscispace.com
Palladium-catalyzed enantioselective decarboxylative allylation of allylenol carbonates represents another powerful strategy. nih.govacs.org This method has been used in the collective total syntheses of several Amaryllidaceae alkaloids, including both enantiomers of crinine and its epimers, by simply switching the chirality of the ligand used in the catalytic step. nih.govacs.org The choice of chiral ligands, such as P-chiral monophosphorus ligands like AntPhos, has been shown to be crucial for achieving high reactivity and enantioselectivity in dearomative cyclization reactions to build the core structure. rsc.org
These enantioselective and diastereoselective strategies often rely on the principles of asymmetric synthesis, where a chiral feature in the substrate, reagent, or catalyst directs the stereochemical outcome of the reaction. wikipedia.orggd3services.com
Total Synthesis Efforts Toward this compound
The total synthesis of (±)-crinine, the racemic form of this compound, has been a long-standing goal for synthetic chemists, serving as a platform to test and showcase new synthetic methodologies. nih.gov The first total synthesis was reported by Muxfeldt in 1966. acs.org Since then, numerous other approaches have been developed, each with its own unique strategy for constructing the complex tetracyclic framework.
Another strategy involved a regioselective Stille coupling and a Diels-Alder reaction of 3,5-dibromo-2-pyrone to construct the core structure of crinine. nih.gov This approach also provided a handle for further derivatization. nih.gov A unified strategy to access the cis-3a-aryloctahydroindole scaffold, a key intermediate for crinane alkaloids, has been developed featuring an Eschenmoser–Claisen rearrangement to install the all-carbon quaternary stereocenter. rsc.org
The final step in many total syntheses of crinine involves a Pictet-Spengler cyclization. nih.govthieme-connect.com This reaction, typically using formaldehyde (B43269) and a protic acid, closes the B-ring to complete the tetracyclic system. mdpi.com The various total syntheses of crinine highlight a diverse range of chemical reactions and strategies, including Claisen rearrangements, aza-Cope rearrangements, and intramolecular Heck reactions, to access the crucial quaternary carbon center. thieme-connect.comthieme-connect.com
Development of Novel Synthetic Reaction Pathways and Catalytic Systems
The pursuit of more efficient and selective syntheses of this compound and related alkaloids has driven the development of novel reaction pathways and catalytic systems. researchgate.net These advancements not only provide access to these important natural products but also contribute to the broader field of organic synthesis.
A notable development is the use of a palladium-catalyzed enantioselective dearomative cyclization to construct chiral dihydrophenanthridinone derivatives, which are key intermediates for crinine synthesis. rsc.org This method utilizes a P-chiral monophosphorus ligand (AntPhos) and has enabled a concise, gram-scale synthesis of (−)-crinine. rsc.org Chiral-anion-induced gold(I) catalysis has also been employed for the cyclization of 1,4-diynes to form the pyrrolidine (B122466) ring and install the all-carbon quaternary stereocenter, providing access to both enantiomeric series of crinine-type alkaloids. researchgate.net
In the realm of bio-inspired synthesis, iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool. nih.govrsc.org The use of chiral iridium catalysts, such as those with SpiroPAP ligands, allows for the efficient and highly enantioselective reduction of racemic oxocrinines to produce specific stereoisomers of crinine-type alkaloids. researchgate.net The development of chiral P,N,N-ligands has also expanded the toolkit for asymmetric catalysis, showing excellent performance in ruthenium and iridium-catalyzed asymmetric hydrogenations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the most powerful method for elucidating the intricate structure of complex organic molecules like this compound. Through a suite of one-dimensional and two-dimensional experiments, chemists can piece together the molecular puzzle, assigning each proton and carbon atom to its specific position and determining the molecule's three-dimensional shape.
One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)
One-dimensional NMR provides the fundamental chemical shift data for the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, offering crucial clues about its bonding and proximity to functional groups.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton. Protons in different environments resonate at distinct frequencies. For instance, aromatic protons on the benzene (B151609) ring appear at lower field (higher ppm values) compared to aliphatic protons on the saturated rings. libretexts.orghuji.ac.il The proton attached to the carbon bearing the hydroxyl group (H-3) and the olefinic protons of the C1-C2 double bond would have characteristic chemical shifts. libretexts.org Integration of the signals reveals the number of protons of each type, while the splitting patterns (e.g., singlet, doublet, triplet) provide information about neighboring protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals a signal for each non-equivalent carbon atom in the molecule. masterorganicchemistry.com The chemical shifts in ¹³C NMR span a wider range than in ¹H NMR, providing clear resolution. bhu.ac.in The carbon atoms in the aromatic ring, the double bond, those adjacent to the nitrogen and oxygen atoms, and the aliphatic carbons all appear in predictable regions of the spectrum, allowing for initial structural assignments. libretexts.org
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group/Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic Protons (H-7, H-10) | 6.5 - 8.0 | Aromatic Carbons | 110 - 150 |
| Olefinic Protons (H-1, H-2) | 5.0 - 6.5 | Olefinic Carbons | 100 - 150 |
| Carbinol Proton (H-3) | 3.5 - 4.5 | Carbinol Carbon (C-3) | 60 - 80 |
| Methylenedioxy Protons (-OCH₂O-) | 5.8 - 6.2 | Methylenedioxy Carbon (-OCH₂O-) | 95 - 105 |
Note: The data in this table are representative ranges and can vary based on solvent and specific molecular conformation.
Two-Dimensional NMR Methodologies (e.g., COSY, HMBC, HSQC, NOESY)
While 1D NMR provides a list of ingredients, 2D NMR techniques reveal how they are connected. These experiments correlate signals from different nuclei, building a map of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com It is instrumental in tracing the connectivity of protons within the various ring systems of the crinine skeleton. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons. creative-biostructure.comuvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the complete carbon skeleton by showing correlations between protons and carbons that are two, three, and sometimes four bonds apart. creative-biostructure.comemerypharma.com This is particularly useful for assigning quaternary carbons (those without attached protons) and for connecting different spin systems or molecular fragments identified by COSY. researchgate.netuchile.cl
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other, regardless of bonding. libretexts.orgyoutube.com This is paramount for determining the molecule's stereochemistry. uchicago.edu
Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound
| 2D NMR Experiment | Purpose | Example Correlation | Information Gained |
|---|---|---|---|
| COSY | Identify ¹H-¹H spin systems | H-2 ↔ H-3 | Confirms adjacency of the olefinic and carbinol protons. |
| HSQC | Link protons to their attached carbons | H-1 ↔ C-1 | Unambiguously assigns the chemical shift of C-1. |
| HMBC | Establish long-range connectivity | H-1 → C-4a, C-10b | Connects the cyclohexene (B86901) ring to the rest of the fused ring system. |
| NOESY | Determine through-space proximity | H-3 ↔ H-4α/β or H-11b | Elucidates the relative stereochemistry at C-3. |
Application of NMR for Stereochemical and Conformational Analysis
The crinine skeleton of this compound possesses multiple chiral centers, making stereochemistry a critical aspect of its characterization. NOESY is the primary NMR tool for this purpose. libretexts.org By observing which protons are close in space, the relative configuration of substituents on the rings can be determined. For example, a NOESY correlation between the proton at C-3 and a proton on the 5,10b-ethano bridge would help define the orientation (axial or equatorial) of the hydroxyl group. researchgate.netub.edu Circular dichroism spectroscopy is often used alongside NMR to determine the absolute stereochemistry by comparing experimental data with known standards for the crinine alkaloid series. ub.edunih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. wikipedia.org For this compound (C₁₆H₁₇NO₃), high-resolution mass spectrometry (HRMS) can confirm its molecular weight of 271.1208 g/mol . nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds, such as Amaryllidaceae alkaloids, from complex plant extracts. turkjps.orgconicet.gov.arthieme-connect.com In this method, the alkaloid extract is first vaporized and passed through a gas chromatography column, which separates the individual components. wiley.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
The fragmentation of crinine-type alkaloids in MS is often characterized by specific cleavage patterns, such as retro-Diels-Alder (RDA) reactions, which provide valuable structural information. mdpi.comub.edu By comparing the retention times and mass spectra of unknown peaks to libraries of known compounds, researchers can rapidly identify the alkaloids present in a plant sample. nih.govacgpubs.org This makes GC-MS an invaluable tool for the metabolic profiling of different plant species and for guiding the isolation of novel compounds. ub.edunih.govaphrc.org
Table 3: Illustrative GC-MS Data for Profiling Amaryllidaceae Alkaloids
| Retention Time (min) | Major m/z Fragments | Tentative Identification | Alkaloid Type |
|---|---|---|---|
| 18.5 | 271, 254, 212, 181 | This compound (Crinine) | Crinine |
| 20.2 | 287, 286, 270, 216 | Galanthamine (B1674398) | Galanthamine |
| 22.1 | 287, 272, 228, 191 | Lycorine (B1675740) | Lycorine |
Note: This table is for illustrative purposes. Actual retention times and fragmentation patterns depend on specific GC-MS conditions.
Ambient Ionization Mass Spectrometry Techniques (e.g., Paper Spray MS, Leaf Spray MS)
Ambient ionization techniques represent a significant advancement in mass spectrometry, allowing for the direct analysis of samples in their native environment with minimal to no preparation. acs.org This is particularly advantageous for the rapid screening of plant tissues for specific metabolites.
Paper Spray Mass Spectrometry (PS-MS): In PS-MS, a small amount of solvent is applied to a sample that has been spotted onto a triangular piece of paper. purdue.edu A high voltage is applied to the paper, generating an electrospray of ions directly from the paper tip into the mass spectrometer inlet. researchgate.netiu.edu This method is fast, simple, and has been successfully used for the quantitative analysis of various alkaloids from biological fluids and extracts. researchgate.net
Leaf Spray Mass Spectrometry (LS-MS): Leaf spray MS takes direct analysis a step further by using the plant leaf itself as the sampling substrate and ESI emitter. capes.gov.br A small cut is typically made on a leaf to create a sharp point, a solvent is applied, and a high voltage is connected to the leaf. iu.edu This generates an electrospray containing the endogenous phytochemicals, which can be analyzed in real-time. purdue.edu LS-MS has been effectively used for the in-situ identification and profiling of alkaloids, including those from the Amaryllidaceae family, providing a rapid snapshot of the plant's metabolic state. nih.govscielo.brnih.gov
Other Spectroscopic Techniques for Complementary Structural Information
Beyond the primary methods, other spectroscopic techniques offer complementary data, especially concerning the stereochemistry of this compound.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): Since this compound is a chiral molecule, chiroptical techniques like CD and ORD are essential for determining its absolute configuration. wikipedia.orgbiorxiv.org These methods measure the differential absorption and rotation of plane-polarized light by a chiral molecule. wikipedia.org The resulting spectra, often referred to as a Cotton effect, provide a unique fingerprint for a specific enantiomer. The shape and sign of the CD curve for this compound can be compared with those of known related alkaloids or with theoretically calculated spectra to assign the absolute stereochemistry of its multiple chiral centers. nih.govnih.gov For crinine-type alkaloids, the CD spectrum is particularly sensitive to the orientation of the 5,10b-ethano bridge. nih.gov
X-ray Crystallography: The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. nih.gov If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. uni-saarland.de This technique complements the solution-state data obtained from NMR and provides an unambiguous structural proof.
Advanced Chromatographic Separations for Isolation and Purity Assessment
The isolation of this compound from its natural sources, such as plants of the Amaryllidaceae family, requires sophisticated separation techniques. scispace.com Likewise, assessing the purity of the isolated compound is critical for accurate spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the analysis and purification of alkaloids. acs.org
Reversed-Phase HPLC: This is commonly used for analyzing the composition of plant extracts and for purifying compounds. A C18 column with a mobile phase consisting of a mixture of water (often with acid modifiers like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.
Chiral HPLC: To separate the enantiomers of this compound or to assess its enantiomeric purity, chiral HPLC is the method of choice. pensoft.net This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govmdpi.com Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are frequently effective for the chiral separation of alkaloids. nih.govhplc.eu
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for identifying volatile alkaloids in complex mixtures. nih.gov The analysis of extracts from plants like Crinum species by GC-MS has been instrumental in identifying the presence of this compound and other related alkaloids. compoundchem.comnih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of extraction and purification processes. e-nps.or.kr Alkaloid-containing fractions can be visualized on TLC plates by spraying with a specific reagent, such as Dragendorff's reagent, which produces a characteristic color with alkaloids. springermedizin.de This allows for the quick selection of fractions for further purification by column chromatography or HPLC.
Spectroscopic Data and Characterization
The structural elucidation of 1,2-didehydrocrinan-3-ol and related crinane alkaloids relies heavily on spectroscopic techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly important for characterization.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons, the olefinic protons of the didehydro system, and the protons of the fused ring system, including the proton attached to the carbon bearing the hydroxyl group. |
| ¹³C NMR | The carbon NMR spectrum would reveal the number of distinct carbon environments, including signals for the aromatic carbons, the sp² carbons of the double bond, and the sp³ carbons of the tetracyclic core. |
| Mass Spectrometry | Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns that can aid in structural identification. nist.gov |
Table 2: Spectroscopic Data for this compound
Theoretical and Computational Studies of 1,2 Didehydrocrinan 3 Ol
Quantum Mechanical Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) and Ab Initio Methods
To investigate the electronic structure and stability of 1,2-Didehydrocrinan-3-ol, Density Functional Theory (DFT) and ab initio methods would be the primary tools. DFT methods are a mainstay in computational chemistry due to their favorable balance of accuracy and computational cost, making them suitable for a molecule of this size. A common approach would involve selecting a functional, such as B3LYP or M06-2X, paired with a basis set like 6-311++G(d,p), to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy by making fewer approximations. However, their computational expense increases significantly with the size of the molecule. For a compound like this compound, these methods might be used for single-point energy calculations on a DFT-optimized geometry to obtain a more accurate electronic energy value.
The output of these calculations provides key data on the molecule's stability, including its total electronic energy and the energies of its molecular orbitals.
Analysis of Frontier Molecular Orbitals and Electron Density Distributions
The electronic character of this compound can be further understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density (electronegative potential), indicating sites susceptible to electrophilic attack. Conversely, hydrogen atoms bonded to these heteroatoms would be electron-deficient, marking them as potential sites for nucleophilic interaction.
Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Illustrative Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.2 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| LUMO Energy | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized or isolated compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. These predicted shifts can be compared with experimental data to confirm the structure of this compound.
Vibrational Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity for both infrared (IR) and Raman spectroscopy. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Illustrative Assignment |
|---|---|---|
| C1 | 125.4 | Aromatic CH |
| C2 | 108.2 | Aromatic CH |
| C3 | 68.9 | CH-OH |
| C4a | 130.1 | Aromatic Quaternary C |
| C11 | 55.3 | Aliphatic CH |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation provide a means to explore the three-dimensional structure and dynamic behavior of molecules.
Conformational Analysis and Energy Landscapes
The crinan (B1244753) alkaloid scaffold is a rigid ring system, but it still possesses some degree of flexibility. Conformational analysis is crucial for identifying the most stable three-dimensional arrangements of this compound. This involves systematically exploring the potential energy surface of the molecule by rotating its rotatable bonds. The energy of each conformation is calculated, allowing for the identification of local and global energy minima. The results of this analysis can be visualized as an energy landscape, which maps the potential energy as a function of the conformational coordinates. Understanding the low-energy conformations is important as they are the most likely to be observed experimentally and to be biologically active.
Generation and Optimization of Three-Dimensional Molecular Structures
The initial step in any computational study is to obtain a reliable three-dimensional structure of the molecule. For this compound, this can be achieved in several ways. If an experimental crystal structure exists for this compound or a very close analog like (-)-Crinine, it can serve as an excellent starting point. Alternatively, a 3D structure can be built from its 2D representation using molecular modeling software.
Once an initial 3D structure is generated, it must be optimized to find its lowest energy conformation. This optimization is typically performed using molecular mechanics force fields for a quick initial relaxation, followed by more accurate quantum mechanical methods like DFT. The optimized structure provides precise information on bond lengths, bond angles, and dihedral angles, which are essential for all subsequent computational analyses.
Computational Chemistry in Elucidating Reaction Mechanisms (Synthetic and Biosynthetic)
The application of computational methods, particularly Density Functional Theory (DFT), is instrumental in elucidating the complex reaction mechanisms involved in the synthesis and biosynthesis of the crinan scaffold. These studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of the reaction pathways.
Synthetic Pathways:
The synthesis of the crinan ring system often involves key steps such as intramolecular Heck reactions or Pictet-Spengler reactions. Computational modeling of these reactions for analogous systems helps in understanding the factors that would influence the formation of this compound.
For instance, in a hypothetical intramolecular Heck reaction to form the tetracyclic core, DFT calculations could be employed to model the oxidative addition of palladium to an aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. These calculations would reveal the preferred stereochemical outcome and the energy barriers associated with each step.
Table 1: Hypothetical Energy Profile for a Key Synthetic Step in Crinan Synthesis
| Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Geometric Parameters |
|---|---|---|---|
| 1 | Reactant Complex | 0.0 | C-Pd distance: >4.0 Å |
| 2 | Oxidative Addition TS | +15.2 | Pd-C bond forming: ~2.5 Å |
| 3 | Pd(II) Intermediate | -5.7 | Pd-C bond formed: ~2.0 Å |
| 4 | Migratory Insertion TS | +21.5 | C-C bond forming: ~2.2 Å |
| 5 | Alkyl-Pd(II) Intermediate | -12.3 | C-C bond formed: ~1.5 Å |
| 6 | β-Hydride Elimination TS | +18.9 | C-H bond breaking: ~1.8 Å |
| 7 | Product Complex | -25.0 | Product released from Pd |
Biosynthetic Pathways:
The biosynthesis of crinine (B1220781) alkaloids is thought to proceed via an intramolecular oxidative phenol (B47542) coupling of a norbelladine-type precursor. Computational studies can shed light on the feasibility of different coupling regioselectivities (ortho-para', para-para', etc.). For the formation of the crinan skeleton, a para-para' coupling is generally proposed.
Theoretical calculations can model the enzymatic oxidation of the precursor, likely mediated by a cytochrome P450 enzyme, to a diradical species. Subsequent radical-radical coupling to form the C-C bond and dearomatization can be analyzed to determine the most energetically favorable pathway leading to the crinan core structure.
In Silico Approaches for Structure-Activity Relationship (SAR) Exploration (without discussing specific biological activities)
In silico methods can be utilized to explore the structure-activity relationships of this compound and its hypothetical analogues by examining how structural modifications influence their physicochemical and electronic properties. This exploration is performed without any reference to specific biological targets or activities.
Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate molecular descriptors with certain molecular properties. Molecular descriptors, which are numerical representations of a molecule's chemical information, can be calculated using computational software. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential maps. Changes in these descriptors upon structural modification can indicate alterations in reactivity and intermolecular interactions.
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific conformational indices.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.
By systematically modifying the structure of this compound in silico (e.g., by adding or removing functional groups at various positions) and calculating these descriptors, a dataset can be generated. Statistical methods can then be used to build a model that relates these descriptors to a chosen property.
Table 2: Calculated Molecular Descriptors for Hypothetical Analogues of this compound
| Analogue | Modification | LogP | Molecular Weight (g/mol) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|---|
| 1 | Parent (this compound) | 2.50 | 271.35 | -5.8 | -0.9 | 3.2 |
| 2 | 7-Fluoro | 2.65 | 289.34 | -5.9 | -1.1 | 4.5 |
| 3 | 3-O-Methyl | 2.80 | 285.38 | -5.7 | -0.8 | 2.9 |
| 4 | 3-Keto | 2.30 | 269.33 | -6.1 | -1.5 | 4.8 |
This type of analysis allows for a systematic exploration of the chemical space around this compound, providing insights into how structural changes modulate its fundamental molecular properties.
Research Directions and Future Perspectives on 1,2 Didehydrocrinan 3 Ol
Innovations in Synthetic Methodologies for Enhanced Accessibility
The complex, tetracyclic core of crinan (B1244753) alkaloids presents a formidable challenge to synthetic chemists. mdpi.comnih.gov Future research into the total synthesis of 1,2-Didehydrocrinan-3-ol is expected to focus on the development of novel, efficient, and stereoselective strategies. Innovations in this area are crucial for providing sufficient quantities of the pure compound for comprehensive biological evaluation.
Key areas for future synthetic exploration include:
Asymmetric Catalysis: The development of novel catalytic systems to control the stereochemistry of key bond-forming reactions will be paramount in achieving enantiomerically pure this compound.
Flow Chemistry: The application of continuous flow technologies may offer advantages in terms of reaction control, safety, and scalability for the synthesis of complex intermediates.
A comparative look at synthetic strategies for related crinan alkaloids reveals a trend towards more convergent and flexible approaches, a direction that will undoubtedly influence the synthetic design for this compound. nih.gov
Biotechnological Advancements for Sustainable Production and Enhanced Yields
The isolation of this compound from its natural plant sources is often associated with low yields and potential environmental concerns. Biotechnological approaches offer a promising and sustainable alternative for its production. researchgate.net Future research in this domain will likely concentrate on several key areas:
Metabolic Engineering: The elucidation and reconstruction of the biosynthetic pathway of this compound in a microbial host, such as Saccharomyces cerevisiae or Escherichia coli, could enable its large-scale production through fermentation. nisr.or.jp This would involve identifying and transferring the necessary biosynthetic genes from the source plant.
Plant Cell and Tissue Culture: The establishment of optimized plant cell or organ cultures (e.g., root cultures) of the producing plant species could provide a controlled environment for the consistent and enhanced production of this compound. nih.gov Elicitation strategies, involving the use of signaling molecules to stimulate secondary metabolite production, will also be a key area of investigation.
Enzymatic Synthesis: The discovery and characterization of the specific enzymes involved in the biosynthesis of this compound could pave the way for in vitro enzymatic synthesis, offering a highly specific and efficient production method. nih.gov
| Biotechnological Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Metabolic Engineering | Scalable and sustainable production, independent of plant sources. | Pathway elucidation and heterologous expression. |
| Plant Tissue Culture | Controlled production environment, potential for yield enhancement. | Optimization of culture conditions and elicitation. |
| Enzymatic Synthesis | High specificity and efficiency, mild reaction conditions. | Enzyme discovery and characterization. |
Development of Advanced Analytical and Characterization Techniques
A thorough understanding of the physicochemical properties and biological activity of this compound relies on the application of advanced analytical techniques. While standard methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, future research will necessitate the use of more sophisticated approaches for complete structural elucidation and quantification. oup.com
Future directions in the analytical characterization of this compound include:
High-Resolution Mass Spectrometry (HRMS): The use of techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS will be crucial for accurate mass determination and elemental composition analysis, aiding in the identification of the compound in complex mixtures.
Two-Dimensional NMR Spectroscopy: Advanced 2D-NMR experiments (e.g., HSQC, HMBC, NOESY) will be essential for the unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry of the molecule.
Chiral Chromatography: The development of robust chiral separation methods will be vital to isolate and characterize the individual enantiomers of this compound and to assess their respective biological activities.
Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) will continue to be a powerful tool for the sensitive detection and quantification of this compound in biological matrices and natural extracts. mdpi.com
Integration of Computational Chemistry for Predictive Modeling in Natural Product Research
Computational chemistry is poised to play a transformative role in accelerating research on this compound. youtube.com By employing theoretical models and high-performance computing, researchers can gain valuable insights into the molecule's properties and potential biological interactions, thereby guiding experimental efforts.
Future applications of computational chemistry in the study of this compound will likely involve:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (e.g., NMR chemical shifts), which can aid in the structural confirmation of the natural product. These calculations can also provide insights into the molecule's electronic structure and reactivity.
Molecular Docking and Dynamics Simulations: In silico docking studies can predict the binding modes of this compound with various biological targets, helping to identify potential mechanisms of action. Molecular dynamics simulations can further explore the stability of these interactions over time.
Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, pharmacophore models can be developed and used to screen large compound libraries for other molecules with similar biological activities.
ADMET Prediction: Computational models can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, providing an early assessment of its drug-like potential.
| Computational Method | Application in this compound Research |
|---|---|
| Quantum Chemical Calculations | Spectroscopic data prediction and structural confirmation. |
| Molecular Docking | Prediction of binding modes with biological targets. |
| Molecular Dynamics | Analysis of the stability of ligand-protein complexes. |
| Pharmacophore Modeling | Virtual screening for compounds with similar activities. |
| ADMET Prediction | Early assessment of drug-like properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
